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Compound of Interest

Compound Name: 2,4'-Dibromoacetophenone

Cat. No.: B189879

This technical guide provides a comprehensive overview of the physical and chemical
properties, synthesis, experimental protocols, and key applications of 2,4'-
Dibromoacetophenone. The information is intended for researchers, scientists, and
professionals in the fields of chemistry and drug development.

Core Properties of 2,4'-Dibromoacetophenone

2,4'-Dibromoacetophenone, also known as p-bromophenacyl bromide, is a halogenated
aromatic ketone. It serves as a valuable reagent in organic synthesis and as a biochemical
probe.

Physical and Chemical Data Summary

The following table summarizes the key physical and chemical properties of 2,4'-
Dibromoacetophenone.
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Property Value Reference(s)
CAS Number 99-73-0 [1]
Molecular Formula CsHsBr20 [1]
Molecular Weight 277.94 g/mol [1]

Slightly yellow to beige
Appearance ] ] [1]
crystalline solid

Melting Point 108-110 °C [1]

141.5 °C at 760 mmHg (Note:
This appears to be a typo in
N ) the source, likely representing
Boiling Point N [2][3]
a decomposition temperature
or boiling point at a much

lower pressure)

Soluble in dimethyl sulfoxide
Solubility (DMSO), methanol, toluene, [2][3]
and ethanol. Insoluble in water.

Purity Typically >98% [1]

FKJSFKCZZIXQIP-
InChl Key [1]
UHFFFAOYSA-N

SMILES BrCC(=0)clccc(Br)ccl [1]

Synthesis and Purification

Synthesis of 2,4'-Dibromoacetophenone from p-
Bromoacetophenone

A common method for the synthesis of 2,4'-Dibromoacetophenone is the a-bromination of p-
bromoacetophenone.

Experimental Protocol:
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In a 500 mL flask, dissolve 50 g (0.25 mole) of p-bromoacetophenone in 100 mL of glacial
acetic acid.[3]

Slowly add 40 g (12.5 mL, 0.25 mole) of bromine to the solution while keeping the
temperature below 20 °C. Vigorous shaking is required during the addition.[3]

p-Bromophenacyl bromide will begin to precipitate as needles when approximately half of the
bromine has been added. The addition process should take about 30 minutes.[3]

After the complete addition of bromine, cool the flask in an ice-water bath and filter the
product with suction.[3]

Wash the crude crystals with 50% ethyl alcohol until they are colorless (approximately 100
mL).[3]

The air-dried product should have a melting point of 106-108 °C.[3]

Purification by Recrystallization

Experimental Protocol:

Take the crude 2,4'-Dibromoacetophenone (55-60 g) and dissolve it in 400 mL of 95% ethyl
alcohol.[3]

Heat the solution to dissolve the solid completely.

Allow the solution to cool slowly to room temperature, which will cause colorless needles of
pure 2,4'-Dibromoacetophenone to form.[3]

Filter the crystals and dry them. The expected yield of the recrystallized product is 48-50 g
(69-72% of the theoretical amount) with a melting point of 108-109 °C.[3]

Experimental Protocols for Key Applications
Derivatization of Fatty Acids for HPLC Analysis

2,4'-Dibromoacetophenone is widely used as a derivatizing agent for the analysis of

carboxylic acids, such as fatty acids, by High-Performance Liquid Chromatography (HPLC).
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The derivatization enhances the UV absorbance of the fatty acids, allowing for sensitive
detection.

Experimental Protocol:

To the fatty acid sample, add a solution of 2,4'-Dibromoacetophenone in acetone (e.g., 12
g/L).

e Add a solution of triethylamine in acetone (e.g., 10 g/L) to catalyze the reaction.

e The reaction mixture is typically heated (e.g., at 50 °C for 2 hours) or can be performed at a
lower temperature for a longer duration for sensitive unsaturated fatty acids.

» After the reaction is complete, it is stopped by the addition of a small amount of acetic acid in
acetone.

e The resulting solution containing the derivatized fatty acids is then ready for injection into the
HPLC system.

Biological Activity and Signaling Pathways
Inhibition of Glycogen Synthase Kinase-33 (GSK-3pB)

2,4'-Dibromoacetophenone is a known inhibitor of Glycogen Synthase Kinase-3[3 (GSK-3[3)
with an ICso value of 0.5 uM.[4][5] It acts as a non-ATP competitive inhibitor.[4][5] GSK-3[ is a
serine/threonine kinase involved in numerous cellular processes, and its dysregulation is
implicated in various diseases, including neurodegenerative disorders and cancer.

Downstream Effects of GSK-3[ Inhibition:

Inhibition of GSK-33 by 2,4'-Dibromoacetophenone leads to the modulation of several
downstream signaling pathways. A key consequence is the stabilization of 3-catenin.[5] In the
canonical Wnt signaling pathway, active GSK-3[ phosphorylates [3-catenin, targeting it for
ubiquitination and subsequent proteasomal degradation.[5] Inhibition of GSK-3[3 prevents this
phosphorylation, leading to the accumulation of 3-catenin in the cytoplasm and its translocation
to the nucleus, where it activates the transcription of target genes involved in cell proliferation
and survival.[5]
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Furthermore, GSK-3[3 inhibition can prevent the mitochondrial release of cytochrome c, a key
event in the intrinsic apoptotic pathway, thereby exerting anti-apoptotic effects.[5]

GSK-3p Signaling Pathway Diagram:

Downstream Effects

Phosphorylates

Inhibition by 2,4'-Dibromoacetophenone
Inhibits
2,4-Dibromoacetophenone. GSK-3B (active)

Click to download full resolution via product page

Caption: Inhibition of GSK-3[3 by 2,4'-Dibromoacetophenone and its downstream effects.

Spectral Data
'H NMR Spectrum

The *H NMR spectrum of 2,4'-Dibromoacetophenone typically shows signals corresponding
to the aromatic protons and the methylene protons.

'H NMR Data (CDCls, 90 MHz):
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Chemical Shift . . .
Multiplicity Integration Assignment
(ppm)
Aromatic protons
~7.84 Doublet 2H ortho to the carbonyl
group
Aromatic protons
~7.64 Doublet 2H meta to the carbonyl
group
) Methylene protons (-
~4.39 Singlet 2H

CH2Br)

Note: The exact chemical shifts and coupling constants may vary slightly depending on the

solvent and the spectrometer's magnetic field strength.[6]

B3C NMR Spectrum

The 13C NMR spectrum provides information about the carbon framework of the molecule.

13C NMR Data (CDCls):

Chemical Shift (ppm)

Assignment

~190 Carbonyl carbon (C=0)
~132 Aromatic carbons

~130 Aromatic carbons

~129 Aromatic carbons

~30 Methylene carbon (-CH2Br)

Note: Specific assignments of the aromatic carbons can be complex due to the substitution

pattern.[6]

Infrared (IR) Spectrum
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The IR spectrum of 2,4'-Dibromoacetophenone exhibits characteristic absorption bands for
the functional groups present.

Key IR Absorption Bands (KBr disc):

Wavenumber (cm~?) Assignment

~1690 C=0 stretching (ketone)

~1580 C=C stretching (aromatic ring)

~1200 C-H in-plane bending

~820 C-H out-of-plane bending (p-disubstituted ring)
~600 C-Br stretching

Note: The exact peak positions can vary slightly.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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